Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine-
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Overview
Description
Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- is a synthetic peptide that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is a modified form of angiotensin I, a precursor to angiotensin II, a potent vasoconstrictor. The modifications at positions 5, 10a, and 10b with L-isoleucine and L-valine enhance its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. The protecting groups are then removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is a reducing agent used to reverse oxidation.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of methionine results in methionine sulfoxide, which can affect the peptide’s function .
Scientific Research Applications
Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored for potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by interacting with angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). Upon binding, it triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, increased blood pressure, and aldosterone secretion. These actions are mediated through the activation of G-proteins and subsequent activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) .
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: A potent vasoconstrictor with similar biological functions but higher activity.
Angiotensin III: Another active peptide in the renin-angiotensin system with distinct receptor affinities.
Bradykinin: A peptide that counteracts the effects of angiotensin by promoting vasodilation.
Uniqueness
Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- is unique due to its enhanced stability and modified activity compared to its natural counterparts. The specific substitutions at positions 5, 10a, and 10b provide increased resistance to enzymatic degradation and prolonged biological effects .
Properties
Molecular Formula |
C73H109N19O16 |
---|---|
Molecular Weight |
1508.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79) |
InChI Key |
HUIMDLALQQGEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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